![molecular formula C12H15ClFNO2 B1447024 4-Fluoro-3-(piperidin-1-yl)benzoic acid hydrochloride CAS No. 1795441-39-2](/img/structure/B1447024.png)
4-Fluoro-3-(piperidin-1-yl)benzoic acid hydrochloride
Overview
Description
“4-Fluoro-3-(piperidin-1-yl)benzoic acid hydrochloride” is a chemical compound with the CAS Number 1795441-39-2 . It has a molecular weight of 259.71 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name of the compound is “this compound” and its InChI code is "1S/C12H14FNO2.ClH/c13-10-5-4-9 (12 (15)16)8-11 (10)14-6-2-1-3-7-14;/h4-5,8H,1-3,6-7H2, (H,15,16);1H" .Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 259.71 .Scientific Research Applications
Molecular Probes and Fluorescence Features
A study on 4-substituted 1,8-naphthalimides, specifically a compound related to 4-Fluoro-3-(piperidin-1-yl)benzoic acid, showed its potential as a sensitive molecular probe for ZnO nanoparticles. This compound demonstrated unusual fluorescence features, making it a valuable tool for nanomaterial research and potentially enhancing the visualization and tracking of nanoparticles in various applications (Bekere et al., 2013).
Structural Analysis and Drug Design
Research involving the crystal structure of related piperidin-1-yl benzoic acid compounds provides insights into the conformational preferences and interactions of these molecules. Such structural analyses are critical for drug design, enabling the development of new therapeutic agents by understanding the molecular framework and interactions essential for biological activity (Faizi et al., 2016).
Antimicrobial Agents
Novel derivatives of 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides, which share a core structural motif with 4-Fluoro-3-(piperidin-1-yl)benzoic acid, have been synthesized and evaluated for their antimicrobial efficacy. These compounds exhibited significant inhibitory activity against a range of pathogenic strains, highlighting the potential of this chemical framework in developing new antimicrobial agents (Priya et al., 2005).
Antiproliferative Activity
Another study synthesized novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives to explore their antiproliferative activities. These compounds were tested against various carcinoma cells, revealing that certain derivatives exhibit potent antiproliferative activity. This suggests the utility of the 4-Fluoro-3-(piperidin-1-yl)benzoic acid scaffold in cancer research, particularly in the development of new anticancer agents (Prasad et al., 2009).
Corrosion Inhibition
Research on piperidine derivatives, including structures related to 4-Fluoro-3-(piperidin-1-yl)benzoic acid, has demonstrated their effectiveness as corrosion inhibitors on iron surfaces. These studies provide valuable insights into the application of such compounds in protecting metals from corrosion, which is essential for extending the lifespan of metal components in industrial applications (Kaya et al., 2016).
Future Directions
While specific future directions for “4-Fluoro-3-(piperidin-1-yl)benzoic acid hydrochloride” are not mentioned in the search results, it’s worth noting that organoboron compounds are highly valuable building blocks in organic synthesis . They can be converted into a broad range of functional groups, which suggests potential for diverse applications .
Biochemical Analysis
Biochemical Properties
4-Fluoro-3-(piperidin-1-yl)benzoic acid hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their activity . These interactions can lead to changes in the biochemical pathways within cells, affecting overall cellular function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in the metabolic flux and levels of metabolites within the cell. Additionally, it can impact cell signaling pathways, potentially leading to altered cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity . This binding can result in changes in gene expression, either upregulating or downregulating the expression of certain genes. These molecular interactions are crucial for understanding the compound’s overall impact on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity. Long-term studies in vitro and in vivo have provided insights into the compound’s sustained effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression . At higher doses, it may cause toxic or adverse effects, potentially leading to cellular damage or dysfunction. Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways within cells. It interacts with enzymes and cofactors, influencing metabolic flux and levels of metabolites . These interactions can lead to changes in the overall metabolic profile of the cell, affecting energy production, biosynthesis, and other essential cellular functions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound may interact with specific transporters or binding proteins, facilitating its movement across cellular membranes . Additionally, its localization and accumulation within certain cellular compartments can influence its activity and function.
Subcellular Localization
The subcellular localization of this compound is essential for understanding its biochemical effects. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can impact its activity, as it may interact with different biomolecules depending on its subcellular environment.
properties
IUPAC Name |
4-fluoro-3-piperidin-1-ylbenzoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2.ClH/c13-10-5-4-9(12(15)16)8-11(10)14-6-2-1-3-7-14;/h4-5,8H,1-3,6-7H2,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNSWPWILRRUJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC(=C2)C(=O)O)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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